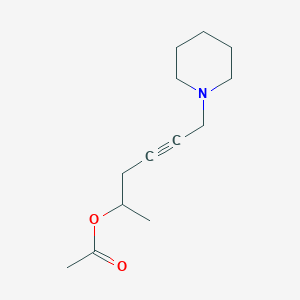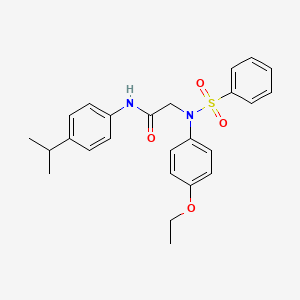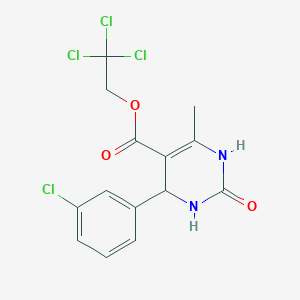
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of propargylamine, a chemical that has been shown to have neuroprotective effects. MPPA has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is not fully understood. However, it is believed to act as a reversible inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels may help to protect neurons from oxidative stress and other forms of damage.
Biochemical and Physiological Effects
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to protect neurons from oxidative stress. It has also been shown to have antioxidant properties, which may help to protect neurons from damage. In addition, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing potential therapeutic interventions. However, one of the limitations of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is that it is a relatively expensive compound, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate. One area of research is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its mechanism of action in more detail, including its effects on other neurotransmitters and enzymes in the brain. Additionally, research could be conducted to develop more efficient synthesis methods for 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, which could help to reduce its cost and increase its availability for research purposes.
Conclusion
In conclusion, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have neuroprotective, antioxidant, and anti-inflammatory properties, and has been extensively studied for its effects in various neurological disorders. While it has several advantages as a research tool, its relatively high cost may limit its use in some settings. Nonetheless, there are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, including further investigation of its potential therapeutic applications and its mechanism of action.
Synthesemethoden
The synthesis of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate involves the reaction of 1-piperidin-1-yl-3-pentyn-1-ol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is then purified using column chromatography. The yield of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
6-piperidin-1-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16-13(2)15)8-4-7-11-14-9-5-3-6-10-14/h12H,3,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIIPDVJDPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-ylhex-4-yn-2-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)